[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bridge-headed nitrogen atom, making it a valuable scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide involves a microwave-mediated, catalyst-free approach. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction. The process includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. This method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and enhances yield, making it a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide has numerous applications in scientific research:
- **
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
54215-26-8 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium-2-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(13)8-10-7-5-3-4-6-11(7)12(8)14/h3-6H,2H2,1H3 |
InChI Key |
NMYIBTXJRHCQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=[N+](N2C=CC=CC2=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.